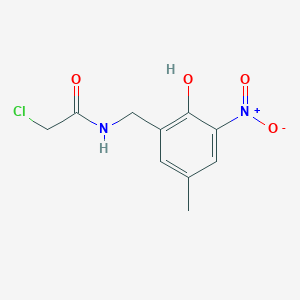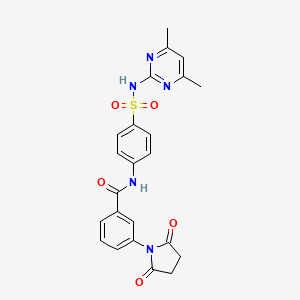
2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a benzene ring (from the benzyl group) substituted with a hydroxy group, a methyl group, and a nitro group. The benzene ring would be connected to an acetamide group through a carbon-chlorine bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like the nitro group and the acetamide group would likely make it soluble in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The presence of a nitro group and a chloroacetamide moiety suggests that it may act as a precursor in the synthesis of novel pharmaceuticals. For instance, it could be used to develop new anti-inflammatory agents or antibiotics, considering the relevance of similar structures in existing drugs .
Organic Synthesis
“2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide” can serve as a building block in organic synthesis. Its benzylic position is particularly reactive, allowing for various chemical transformations such as nucleophilic substitution or oxidation. This reactivity can be harnessed to synthesize complex organic molecules, potentially leading to the development of new materials or chemical probes .
Drug Design
In drug design, the compound’s molecular framework could be modified to create derivatives with enhanced biological activity. By altering the substituents on the benzene ring or the acetamide portion, researchers can generate a library of compounds to be screened for desirable therapeutic properties .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that target chloroacetamides or nitroaromatic compounds. Understanding these interactions can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .
Chemical Engineering
From a chemical engineering perspective, this compound could be involved in process optimization studies. Its stability under various conditions can be analyzed to improve the efficiency of chemical reactions in industrial settings. Additionally, it could be used in the development of green chemistry protocols, aiming to reduce hazardous byproducts .
Pharmacology
Pharmacologically, the compound’s effects on biological systems can be investigated. It may have antioxidant properties due to its structural similarity to known antioxidants. Research could focus on its potential use in preventing oxidative stress-related diseases .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6-2-7(5-12-9(14)4-11)10(15)8(3-6)13(16)17/h2-3,15H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLROCNNZMAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2870555.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)

![N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2870569.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2870573.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2870574.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2870575.png)

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2870577.png)